Cas no 5573-99-9 (5-Quinolinamine, 2-methoxy-)
5-Quinolinamine, 2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 5-Quinolinamine, 2-methoxy-
- 2-methoxyquinolin-5-amine
- 5573-99-9
- AKOS022638913
- YNOKAQICKKMEPH-UHFFFAOYSA-N
- 2-Methoxy-5-quinolinamine
- DTXSID30484172
- CS-0128178
- 5-Amino-2-methoxyquinoline
- SB68132
- BS-17240
- SCHEMBL3532637
-
- Inchi: 1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3
- InChI Key: YNOKAQICKKMEPH-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C2C(=CC=CC2=N1)N
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- PSA: 48.14
5-Quinolinamine, 2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229469-1g |
2-Methoxyquinolin-5-amine |
5573-99-9 | 97% | 1g |
$396 | 2021-08-04 | |
| Chemenu | CM229469-1g |
2-Methoxyquinolin-5-amine |
5573-99-9 | 97% | 1g |
$551 | 2022-08-31 | |
| Alichem | A189003963-250mg |
2-Methoxyquinolin-5-amine |
5573-99-9 | 97% | 250mg |
$382.50 | 2023-09-01 | |
| Alichem | A189003963-1g |
2-Methoxyquinolin-5-amine |
5573-99-9 | 97% | 1g |
$1022.42 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198818-5g |
2-Methoxyquinolin-5-amine |
5573-99-9 | 97% | 5g |
¥18427.00 | 2024-05-08 |
5-Quinolinamine, 2-methoxy- Related Literature
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 5-Quinolinamine, 2-methoxy-
Compound CAS No 5573-99-9: 5-Quinolinamine, 2-methoxy
5-Quinolinamine, 2-methoxy (CAS No: 5573-99-9) is a fascinating compound with significant potential in various scientific and industrial applications. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of the methoxy group at position 2 and the amino group at position 5 introduces unique chemical properties that make this compound highly versatile.
The structure of 5-Quinolinamine, 2-methoxy consists of a quinoline ring system with a methoxy (-OCH₃) substituent at the second position and an amino (-NH₂) group at the fifth position. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials and as an intermediate in pharmaceutical chemistry.
One of the most promising applications of 5-Quinolinamine, 2-methoxy is in the field of drug discovery. Researchers have explored its role as a building block for developing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form hydrogen bonds and its aromaticity make it an ideal candidate for designing drugs with high bioavailability and selectivity.
In addition to its pharmaceutical applications, 5-Quinolinamine, 2-methoxy has shown potential in materials science. Its conjugated π-system allows for electronic delocalization, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in synthetic methods have enabled the large-scale production of this compound with high purity, further enhancing its commercial viability.
The synthesis of 5-Quinolinamine, 2-methoxy typically involves multi-step reactions starting from readily available starting materials like o-methoxyaniline or related compounds. The process often includes nucleophilic substitution, oxidation, and cyclization steps to achieve the desired product. Researchers have optimized these steps to improve yield and reduce reaction time, making the synthesis more efficient and cost-effective.
From an environmental perspective, 5-Quinolinamine, 2-methoxy exhibits low toxicity under normal handling conditions. However, proper safety precautions are recommended when working with this compound to ensure compliance with occupational health standards. Its stability under various conditions makes it suitable for storage and transportation without significant degradation.
Recent studies have also explored the use of 5-Quinolinamine, 2-methoxy in catalysis. Its ability to act as a ligand or catalyst in organometallic reactions has opened new avenues for green chemistry practices. By facilitating selective transformations with minimal byproducts, this compound contributes to sustainable chemical processes that align with global environmental goals.
In conclusion, 5-Quinolinamine, 2-methoxy (CAS No: 5573-99-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and properties make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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